HBpep-SP

Catalog No.
S12846075
CAS No.
M.F
C150H189N39O37S2
M. Wt
3194.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HBpep-SP

Product Name

HBpep-SP

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[2-(2-benzoyloxyethyldisulfanyl)ethoxycarbonylamino]hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C150H189N39O37S2

Molecular Weight

3194.5 g/mol

InChI

InChI=1S/C150H189N39O37S2/c1-83(2)50-106(141(214)180-110(54-89-29-39-101(193)40-30-89)143(216)185-117(148(221)222)56-92-63-158-104-19-11-10-18-103(92)104)174-121(196)70-163-137(210)113(58-94-65-153-79-169-94)175-123(198)71-160-133(206)107(51-86-23-33-98(190)34-24-86)181-144(217)118-21-14-44-188(118)128(203)76-166-139(212)115(60-96-67-155-81-171-96)177-122(197)69-159-132(205)105(20-12-13-43-157-150(224)226-47-49-228-227-48-46-225-149(223)91-16-8-7-9-17-91)179-142(215)111(55-90-31-41-102(194)42-32-90)182-145(218)119-22-15-45-189(119)129(204)77-167-140(213)116(61-97-68-156-82-172-97)178-125(200)73-162-135(208)109(53-88-27-37-100(192)38-28-88)184-147(220)131(85(5)6)187-127(202)75-165-138(211)114(59-95-66-154-80-170-95)176-124(199)72-161-134(207)108(52-87-25-35-99(191)36-26-87)183-146(219)130(84(3)4)186-126(201)74-164-136(209)112(173-120(195)62-151)57-93-64-152-78-168-93/h7-11,16-19,23-42,63-68,78-85,105-119,130-131,158,190-194H,12-15,20-22,43-62,69-77,151H2,1-6H3,(H,152,168)(H,153,169)(H,154,170)(H,155,171)(H,156,172)(H,157,224)(H,159,205)(H,160,206)(H,161,207)(H,162,208)(H,163,210)(H,164,209)(H,165,211)(H,166,212)(H,167,213)(H,173,195)(H,174,196)(H,175,198)(H,176,199)(H,177,197)(H,178,200)(H,179,215)(H,180,214)(H,181,217)(H,182,218)(H,183,219)(H,184,220)(H,185,216)(H,186,201)(H,187,202)(H,221,222)/t105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,130-,131-/m0/s1

InChI Key

FQRRWXJGJIHRPD-PTTXPSDTSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC7=CNC=N7)NC(=O)CNC(=O)C(CCCCNC(=O)OCCSSCCOC(=O)C8=CC=CC=C8)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CN

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)[C@H](CC4=CNC=N4)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC7=CNC=N7)NC(=O)CNC(=O)[C@H](CCCCNC(=O)OCCSSCCOC(=O)C8=CC=CC=C8)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CN

HBpep-SP is a novel peptide compound characterized by its ability to undergo liquid-liquid phase separation (LLPS) and form coacervate microdroplets under physiological conditions. This compound consists of five repeats of the motif GHGXY, where X can be a variety of amino acids, including hydrophobic residues like valine, proline, and leucine. A unique feature of HBpep-SP is the addition of a single lysine residue after the third repeat, which is conjugated with a self-immolative moiety containing a disulfide bond. This design enhances the peptide's hydrophobicity and allows for pH-responsive behavior, facilitating its phase separation at neutral pH levels while remaining soluble at lower pH values .

The chemical behavior of HBpep-SP is significantly influenced by the presence of the disulfide bond in its structure. Upon exposure to reducing agents such as dithiothreitol (DTT), the disulfide bond undergoes cleavage, leading to a reduction in hydrophobicity. This reaction initiates a two-step mass shift: first, the self-immolative moiety is cleaved, followed by the restoration of the amine group from the lysine residue. This process alters the equilibrium between the assembled coacervate form and the soluble peptide, ultimately resulting in the disassembly of coacervates and release of encapsulated macromolecules .

HBpep-SP exhibits significant biological activity due to its ability to form coacervate microdroplets that can efficiently recruit various macromolecules, including therapeutic proteins and nucleic acids. The compound has been shown to facilitate intracellular delivery without relying on traditional endocytosis pathways. Its low toxicity profile and high efficiency in recruiting client molecules (over 95%) make it a promising candidate for drug delivery systems .

The synthesis of HBpep-SP involves several key steps:

  • Peptide Assembly: The core peptide sequence is constructed using standard solid-phase peptide synthesis techniques.
  • Conjugation: A self-immolative moiety containing a disulfide bond is conjugated to the lysine side chain. This process typically involves activating agents such as N,N'-Diisopropylcarbodiimide to facilitate the reaction between the carboxylic acid of the moiety and the amine group of lysine.
  • Purification: The synthesized peptides are purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity before biological testing .

HBpep-SP has several potential applications in biomedical research and therapeutics:

  • Drug Delivery: Its ability to encapsulate and release therapeutic agents makes it suitable for targeted drug delivery systems.
  • Gene Therapy: The peptide can effectively transport nucleic acids into cells, enhancing gene therapy approaches.
  • Biomaterials: Due to its phase-separating properties, HBpep-SP can be utilized in creating biomaterials for tissue engineering and regenerative medicine .

Research indicates that HBpep-SP can interact with various macromolecules during its phase-separation process. These interactions are crucial for its function as a drug delivery vehicle, as they allow for efficient encapsulation and subsequent release upon entering cellular environments. Studies utilizing microscopy and mass spectrometry have demonstrated how these interactions change under different conditions, particularly during redox reactions that affect coacervate stability .

Several compounds exhibit similar phase-separating properties or structural motifs. Here are some notable examples:

CompoundKey FeaturesUnique Aspects of HBpep-SP
HBpep-KSimilar base structure but lacks self-immolative moietiesEnhanced phase behavior at lower pH due to modifications
HBpep-SAContains an acetyl group; less hydrophobic than HBpep-SPLess effective in recruiting macromolecules compared to HBpep-SP
PepMYCKnown for low propensity for LLPSHigher efficiency in recruiting therapeutic agents
GHGX PeptidesBasic structure similar to HBpep-SPSpecific modifications lead to unique phase behavior

HBpep-SP stands out due to its unique combination of hydrophobicity modulation through amino acid substitutions and its ability to undergo redox-triggered disassembly, making it particularly effective for therapeutic applications .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

45

Hydrogen Bond Donor Count

38

Exact Mass

3193.3581553 g/mol

Monoisotopic Mass

3192.3548005 g/mol

Heavy Atom Count

228

Dates

Last modified: 08-10-2024

Explore Compound Types